molecular formula C16H14OS B13802161 (E)-4-(Methylthio)chalcone

(E)-4-(Methylthio)chalcone

Cat. No.: B13802161
M. Wt: 254.3 g/mol
InChI Key: COMMOHWAHKXFGL-FMIVXFBMSA-N
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Description

(E)-4-(Methylthio)chalcone is a member of the chalcone family, which are aromatic ketones with two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-4-(Methylthio)chalcone can be synthesized through the Claisen-Schmidt condensation reaction between 4-methylthiobenzaldehyde and acetophenone. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.

Industrial Production Methods: While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(Methylthio)chalcone can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-(Methylthio)chalcone would depend on its specific biological activity. Generally, chalcones can interact with various molecular targets, including enzymes and receptors, leading to modulation of signaling pathways. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

    Chalcone: The parent compound with no substituents.

    4-Methoxychalcone: Similar structure with a methoxy group instead of a methylthio group.

    4-Hydroxychalcone: Contains a hydroxyl group at the same position.

Uniqueness: (E)-4-(Methylthio)chalcone is unique due to the presence of the methylthio group, which can impart different chemical reactivity and biological activity compared to other chalcones.

Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

COMMOHWAHKXFGL-FMIVXFBMSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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